2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long fluorinated alkyl chain, which imparts significant hydrophobic and lipophobic characteristics. It is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester typically involves the reaction of 2-Propenoic acid with a fluorinated sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to 50°C.
Catalyst: Triethylamine or pyridine.
Reaction Time: 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-Propenoic acid and fluorinated sulfonyl chloride.
Reaction Vessels: Stainless steel reactors with temperature and pressure control.
Purification: The product is purified using column chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially with halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of bio-compatible coatings and materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of water and oil-repellent surfaces and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with hydrophobic and lipophobic surfaces, altering their properties.
Pathways: It can form stable complexes with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester .
- 2-Propenoic acid, 3-(2-hydroxyphenyl)- .
- 2-Propenoic acid, 3-phenyl-, ethyl ester .
Uniqueness
2-Propenoic acid, 2-(((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)sulfonyl)methylamino)ethyl ester stands out due to its exceptionally long fluorinated alkyl chain, which imparts superior hydrophobic and lipophobic properties compared to other similar compounds. This makes it particularly valuable in applications requiring extreme water and oil repellency.
Properties
CAS No. |
72276-05-2 |
---|---|
Molecular Formula |
C18H14F21NO4S |
Molecular Weight |
739.3 g/mol |
IUPAC Name |
2-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecylsulfonyl(methyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H14F21NO4S/c1-3-8(41)44-6-5-40(2)45(42,43)7-4-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h3H,1,4-7H2,2H3 |
InChI Key |
VFAOZLUVVQQCPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.